Cas no 886899-17-8 (2,2-dimethyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}propanamide)

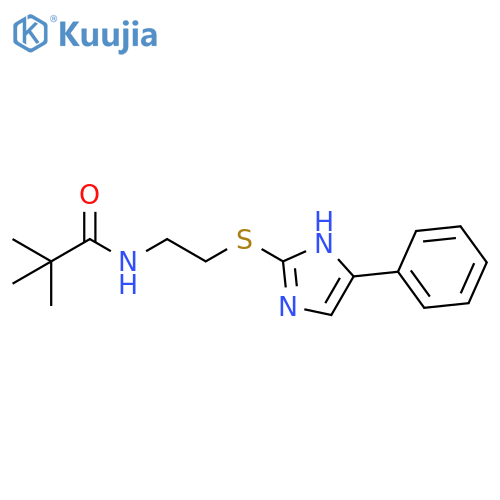

886899-17-8 structure

商品名:2,2-dimethyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}propanamide

CAS番号:886899-17-8

MF:C16H21N3OS

メガワット:303.4224421978

CID:5477389

2,2-dimethyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}propanamide 化学的及び物理的性質

名前と識別子

-

- Propanamide, 2,2-dimethyl-N-[2-[(5-phenyl-1H-imidazol-2-yl)thio]ethyl]-

- 2,2-dimethyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}propanamide

-

- インチ: 1S/C16H21N3OS/c1-16(2,3)14(20)17-9-10-21-15-18-11-13(19-15)12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3,(H,17,20)(H,18,19)

- InChIKey: CQVJUTOAUZCNLM-UHFFFAOYSA-N

- ほほえんだ: C(NCCSC1NC(C2=CC=CC=C2)=CN=1)(=O)C(C)(C)C

2,2-dimethyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}propanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2605-0183-2mg |

2,2-dimethyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}propanamide |

886899-17-8 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2605-0183-20mg |

2,2-dimethyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}propanamide |

886899-17-8 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2605-0183-5mg |

2,2-dimethyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}propanamide |

886899-17-8 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2605-0183-15mg |

2,2-dimethyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}propanamide |

886899-17-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2605-0183-75mg |

2,2-dimethyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}propanamide |

886899-17-8 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2605-0183-100mg |

2,2-dimethyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}propanamide |

886899-17-8 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2605-0183-10μmol |

2,2-dimethyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}propanamide |

886899-17-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2605-0183-20μmol |

2,2-dimethyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}propanamide |

886899-17-8 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2605-0183-4mg |

2,2-dimethyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}propanamide |

886899-17-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2605-0183-1mg |

2,2-dimethyl-N-{2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}propanamide |

886899-17-8 | 90%+ | 1mg |

$54.0 | 2023-05-16 |

2,2-dimethyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}propanamide 関連文献

-

Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3

886899-17-8 (2,2-dimethyl-N-{2-(5-phenyl-1H-imidazol-2-yl)sulfanylethyl}propanamide) 関連製品

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量